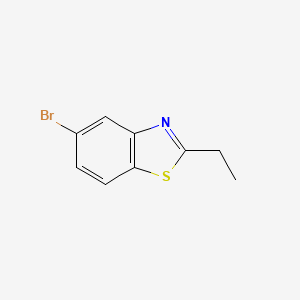

5-Bromo-2-ethyl-1,3-benzothiazole

Description

Properties

CAS No. |

406232-92-6 |

|---|---|

Molecular Formula |

C9H8BrNS |

Molecular Weight |

242.14 g/mol |

IUPAC Name |

5-bromo-2-ethyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H8BrNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3 |

InChI Key |

HDHYNAPSFXORPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(S1)C=CC(=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below highlights key structural variations among 5-bromo-2-ethyl-1,3-benzothiazole and related compounds:

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Key Observations:

The chloromethyl group in 5-bromo-2-(chloromethyl)-1,3-benzothiazole introduces reactivity (e.g., nucleophilic substitution), which may correlate with higher toxicity .

Halogen Effects at C5 :

- Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., in 5-chloro-2-phenyl-1,3-benzothiazole) may enhance lipophilicity and stability, influencing binding to hydrophobic biological targets .

Preparation Methods

Step 1: Synthesis of 2-Ethylthio-1,3-benzothiazole

Starting Material : 2-Mercaptobenzothiazole (2-MBT)

Reagents : Bromoethane, sodium hydroxide (NaOH), ethanol

Conditions : Reflux at 78°C for 2–3 hours

Mechanism : Nucleophilic substitution (SN2) at the sulfur atom of 2-MBT:

Step 2: Regioselective Bromination at C5

Reagents : N-Bromosuccinimide (NBS), dichloromethane (DCM)

Conditions : Reflux at 40–50°C for 5–10 hours

Mechanism : Electrophilic aromatic substitution (EAS) directed by the electron-withdrawing thiazole ring:

Advantages:

-

High regioselectivity for the 5-position due to the thiazole ring’s electronic effects.

Direct Bromination of 2-Ethyl-1,3-benzothiazole

Bromination with Elemental Bromine

Starting Material : 2-Ethyl-1,3-benzothiazole

Reagents : Bromine (Br₂), acetic acid (AcOH)

Conditions : Room temperature, 12–24 hours

Mechanism : EAS facilitated by acetic acid’s polar environment:

Limitations:

-

Lower yields due to competing di-bromination or oxidation side reactions.

-

Requires careful stoichiometric control to avoid over-bromination.

Microwave-Assisted Synthesis

One-Pot Alkylation-Bromination

Reagents : 2-MBT, bromoethane, NBS, tetrabutylammonium bromide (TBAB)

Conditions : Microwave irradiation (150 W, 150°C, 30 minutes)

Mechanism : Simultaneous alkylation and bromination under microwave acceleration:

Advantages:

-

Reduced reaction time (30 minutes vs. 12–24 hours).

-

TBAB acts as a phase-transfer catalyst, improving efficiency.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

Starting Material : Carboxy-polystyrene resin functionalized with acyl-isothiocyanate

Reagents : Ethylamine, NBS

Conditions :

Applications:

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Regioselectivity in Bromination

The 5-position of benzothiazole is activated for electrophilic attack due to:

Solvent and Catalyst Optimization

-

Dichloromethane (DCM) : Preferred for NBS reactions due to its inertness and solubility.

-

Tetrahydrofuran (THF) : Alternative for microwave-assisted reactions, enhancing reagent mixing.

Challenges and Solutions

By-Product Formation

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-ethyl-1,3-benzothiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example, bromination of a 2-ethyl-1,3-benzothiazole precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in chloroform or acetonitrile at 60–80°C) can yield the target compound. Optimization requires monitoring reaction time, stoichiometry, and temperature to minimize side products like over-brominated derivatives. Purification via column chromatography (heptane/ethyl acetate) or recrystallization from hexane is recommended .

Q. How can structural characterization of this compound be performed to confirm purity and molecular geometry?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and purity.

- X-ray crystallography : Resolve crystal structures using programs like SHELX (SHELXL for refinement). For example, bond angles and dihedral twists (e.g., 36.69° between thiazole and benzene rings) can be determined to validate molecular geometry .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. What safety protocols are essential when handling halogenated benzothiazoles like this compound?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Halogenated compounds may release toxic fumes (e.g., HBr) under heat. Store in airtight containers away from light and moisture. Disposal should follow hazardous waste guidelines, with neutralization of reactive residues (e.g., using aqueous ammonia) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural refinement of this compound derivatives?

Methodological Answer: For disordered atoms, apply PART instructions in SHELXL to model split positions. For twinned data (common in benzothiazoles with planar stacking), use twin-law refinement (e.g., BASF parameter) and validate with R-factor convergence. Leverage high-resolution datasets (>1.0 Å) to reduce ambiguity. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking distances ~3.75 Å) .

Q. What strategies are effective in designing analogs of this compound for biological activity studies?

Methodological Answer: Focus on substituent effects:

- Electron-withdrawing groups (e.g., NO, CF) at the 5-position enhance electrophilic reactivity for nucleophilic substitution.

- Bulkier substituents (e.g., phenyl, ethyl) at the 2-position influence steric hindrance and binding affinity.

Synthesize analogs via Suzuki coupling (for aryl groups) or nucleophilic substitution (for halides). Validate activity through in vitro assays (e.g., antimicrobial IC determination) .

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental studies on this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.

- Docking studies : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., bacterial enzymes). Cross-reference with crystallographic data to validate active-site interactions .

Q. What are the challenges in analyzing polymorphism or solvate formation in this compound crystals?

Methodological Answer: Polymorphism arises due to varying packing motifs (e.g., herringbone vs. planar stacking). Use differential scanning calorimetry (DSC) to identify phase transitions and XRPD to distinguish crystal forms. Solvate formation can be minimized by crystallizing from non-polar solvents (e.g., hexane) under controlled humidity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer: Re-examine solvent effects (e.g., DMSO vs. CDCl) and conformational flexibility. Use computational NMR prediction tools (e.g., ACD/Labs) to simulate shifts under different tautomeric states. For benzothiazoles, thione-thiol tautomerism may cause shifts; confirm via -NMR if accessible .

Q. What experimental controls are critical when evaluating the stability of this compound under varying pH or temperature?

Methodological Answer: Conduct accelerated degradation studies:

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitor via HPLC.

- Thermal stability : Use TGA to assess decomposition temperatures. For light sensitivity, expose to UV-Vis radiation and track degradation by UV spectroscopy .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.